molecular formula C15H11N3O2 B14364896 4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate CAS No. 90549-96-5

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate

Cat. No.: B14364896
CAS No.: 90549-96-5
M. Wt: 265.27 g/mol
InChI Key: XMJMJBBBPCULGO-UHFFFAOYSA-N
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Description

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate is an organic compound that features both hydrazone and ester functional groups. This compound is of interest due to its unique structure, which combines a hydrazone moiety with a cyanobenzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 4-(hydrazinylidenemethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydrazinylidenemethyl)phenyl benzoate
  • 4-(Hydrazinylidenemethyl)phenyl 4-methoxybenzoate
  • 4-(Hydrazinylidenemethyl)phenyl 4-nitrobenzoate

Uniqueness

4-(Hydrazin

Properties

90549-96-5

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

(4-methanehydrazonoylphenyl) 4-cyanobenzoate

InChI

InChI=1S/C15H11N3O2/c16-9-11-1-5-13(6-2-11)15(19)20-14-7-3-12(4-8-14)10-18-17/h1-8,10H,17H2

InChI Key

XMJMJBBBPCULGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NN)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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